ALDH3A1 Inhibitory Potency vs. DEAB
4-(Diethylamino)-2-methoxybenzaldehyde demonstrates moderate inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2.10 µM (2.10E+3 nM) in a spectrophotometric assay monitoring benzaldehyde oxidation [1]. In contrast, the widely used ALDH pan-inhibitor 4-(diethylamino)benzaldehyde (DEAB, CAS 120-21-8) exhibits a markedly different isoform selectivity profile, with reported IC50 values of 0.057 µM against ALDH1A1, 1.2 µM against ALDH1A3, and 13 µM against ALDH5A1 [2]. The ortho-methoxy substitution in the target compound appears to attenuate potency against cytosolic class 1 ALDH isoforms while retaining activity against ALDH3A1, offering researchers a tool with a distinct selectivity window.
| Evidence Dimension | IC50 for human ALDH3A1 inhibition |
|---|---|
| Target Compound Data | 2.10 µM (2100 nM) |
| Comparator Or Baseline | 4-(Diethylamino)benzaldehyde (DEAB): IC50 not reported for ALDH3A1; IC50 values for ALDH1A1 = 0.057 µM, ALDH1A3 = 1.2 µM, ALDH5A1 = 13 µM |
| Quantified Difference | Target compound retains measurable ALDH3A1 inhibition while displaying reduced potency against class 1 isoforms compared to DEAB |
| Conditions | Spectrophotometric benzaldehyde oxidation assay, human ALDH3A1, 1 min preincubation |
Why This Matters
Researchers studying ALDH3A1-mediated pathways in cancer or detoxification require an inhibitor with defined selectivity; DEAB's pan-inhibition profile may confound isoform-specific studies.
- [1] BindingDB. CHEMBL1890994 / US9328112, A24: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. IC50 = 2.10E+3 nM. Assay preincubation: 1 min. Accessed 2026. View Source
- [2] BOC Sciences. 4-Diethylaminobenzaldehyde (DEAB) - ALDH Inhibition Profile. IC50 values: ALDH1A1 = 0.057 µM; ALDH1A2 = 1.2 µM; ALDH1A3 = 3.0 µM; ALDH1B1 = 1.2 µM; ALDH2 = 0.16 µM; ALDH5A1 = 13 µM. Accessed 2026. View Source
